molecular formula C28H31ClN4O4 B4062161 N-2-adamantyl-4-[4-(4-chlorobenzoyl)-1-piperazinyl]-3-nitrobenzamide

N-2-adamantyl-4-[4-(4-chlorobenzoyl)-1-piperazinyl]-3-nitrobenzamide

Cat. No.: B4062161
M. Wt: 523.0 g/mol
InChI Key: SMIGODOUHLLGEG-UHFFFAOYSA-N
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Description

N-2-adamantyl-4-[4-(4-chlorobenzoyl)-1-piperazinyl]-3-nitrobenzamide is a useful research compound. Its molecular formula is C28H31ClN4O4 and its molecular weight is 523.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 522.2033832 g/mol and the complexity rating of the compound is 852. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiarrhythmic Activity

A series of substituted N-[2-(1-adamantylamino)-2-oxoethyl]-N-(ω-aminoalkyl)nitrobenzamides demonstrated an original spectrum of antiarrhythmic activity. Their structure—activity relationship was explored to identify compounds with potential as lead drugs for further pharmacological and toxicological studies. The most active compound identified was N-[2-(1-adamantylamino)-2-oxoethyl]-N-[3-(diethylamino)propyl]-4-nitrobenzamide hydrochloride, showing promise for detailed studies due to its significant antiarrhythmic potential (Likhosherstov et al., 2014).

Antimicrobial and Anti-inflammatory Activities

Novel 5-(1-adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles and related derivatives were synthesized and evaluated for their in vitro antimicrobial activities against various bacterial strains and Candida albicans. Several derivatives showed good or moderate activities, particularly against Gram-positive bacteria. Additionally, in vivo anti-inflammatory activity of these compounds was determined, with some showing good or moderate activity, indicating their potential as antimicrobial and anti-inflammatory agents (Al-Omar et al., 2010).

Depigmentation and Tyrosinase Inhibitory Activity

A new series of polyhydroxylated N-benzylbenzamide derivatives, including an adamantyl moiety, was synthesized to evaluate their depigmenting and tyrosinase inhibitory activities. The inclusion of the lipophilic adamantyl group significantly enhanced the depigmentation power of these benzamide derivatives compared to those without adamantyl substitution, highlighting their potential as depigmentation agents with tyrosinase inhibitory activity (Baek et al., 2012).

Synthesis and Potential as Antimicrobial Agents

N-(2-Adamantyl)-N'-(5-arylhydrazono-6-methyl-4-oxopyrimidin-2-yl) guanidines and other 2-aminoadamantane derivatives were synthesized and assessed for their antimicrobial properties. One compound, in particular, demonstrated a significant bacteriostatic effect against Staphylococcus aureus and Bacillus subtilis, indicating the potential of these derivatives as antimicrobial agents (Eisa et al., 1990).

Properties

IUPAC Name

N-(2-adamantyl)-4-[4-(4-chlorobenzoyl)piperazin-1-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31ClN4O4/c29-23-4-1-19(2-5-23)28(35)32-9-7-31(8-10-32)24-6-3-20(16-25(24)33(36)37)27(34)30-26-21-12-17-11-18(14-21)15-22(26)13-17/h1-6,16-18,21-22,26H,7-15H2,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIGODOUHLLGEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)C(=O)NC3C4CC5CC(C4)CC3C5)[N+](=O)[O-])C(=O)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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